molecular formula C12H17ClN2O B1399500 6-Chloro-n,n-diisopropylnicotinamide CAS No. 905273-87-2

6-Chloro-n,n-diisopropylnicotinamide

Cat. No. B1399500
CAS RN: 905273-87-2
M. Wt: 240.73 g/mol
InChI Key: SSIUKIOVKUQYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-n,n-diisopropylnicotinamide is a chemical compound with the molecular formula C12H17ClN2O . It has a molecular weight of 240.73 .


Synthesis Analysis

The synthesis of 6-Chloro-n,n-diisopropylnicotinamide involves the reaction of 6-chloropyridine-3-carbonyl chloride with diisopropylamine in dichloromethane at 0 - 25℃ . The reaction mixture is stirred for 50 minutes at 25C and then quenched with the addition of H2O . The organic layer is collected and the aqueous layer is extracted with 2x300 mL of DCM . The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to give 6-chloro-N,N-bis (propan-2-yl)pyridine-3-carboxamide as a light yellow solid .


Molecular Structure Analysis

The molecular structure of 6-Chloro-n,n-diisopropylnicotinamide contains a total of 33 bonds . These include 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

6-Chloro-n,n-diisopropylnicotinamide is a solid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Anticoccidial Activity

6-Chloro-n,n-diisopropylnicotinamide and its analogues have been studied for their potential as anticoccidial agents. Research has shown significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry. Such compounds, including 5-nitronicotinamide and its N-substituted analogues, demonstrate optimal anticoccidial activity, highlighting their potential in veterinary medicine and animal health (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Agrochemical Applications

Compounds like 6-Chloro-n,n-diisopropylnicotinamide have been examined for their role in agriculture, particularly as herbicides, pesticides, or fungicidal agents. Studies focusing on derivatives of nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, show that these compounds can act as effective agents in controlling agricultural pests (Jethmalani et al., 1996).

Synthesis and Industrial Applications

Research has been conducted on novel synthesis methods of chloro-nicotinamide derivatives, highlighting their significance as synthesis intermediates. These compounds, including 2-Chloro-N,N-dimethylnicotinamide, have found applications in industrial processes due to their simple operations, mild reaction conditions, and efficient yields, demonstrating their utility in various chemical industries (Xiao-hua, 2013).

Biochemical and Pharmacological Research

In biochemical research, chloro-nicotinamide analogues have been studied for their interaction with biological systems. For example, compounds like 6-aminonicotinamide have been investigated for their ability to inhibit NADP-dependent oxidoreductases, influencing various biochemical pathways. Such studies shed light on the biological implications and potential therapeutic applications of these compounds (Köhler, Barrach, & Neubert, 1970).

Environmental and Toxicological Studies

Chloro-nicotinamide derivatives, due to their widespread use in agriculture and other industries, have also been the subject of environmental and toxicological studies. Research focusing on the detection and impact of these compounds in the environment, such as their presence in groundwater and their effects on non-target organisms, provides important insights into their ecological footprint and safety profile (Kuklenyik et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloro-N,N-di(propan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)10-5-6-11(13)14-7-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIUKIOVKUQYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-n,n-diisopropylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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